REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[N+:11]([O-])([O-:13])=[O:12].[K+]>[N+]([O-])([O-])=O.[K+].OS(O)(=O)=O>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12] |f:1.2,3.4|
|
Name
|
KNO3
|
Quantity
|
48.3 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
KNO3
|
Quantity
|
3.76 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction completion
|
Type
|
ADDITION
|
Details
|
The reaction was slowly poured into 8 L
|
Type
|
EXTRACTION
|
Details
|
extracted with 4 L ethyl acetate (EtOAc)
|
Type
|
CONCENTRATION
|
Details
|
The extract was concentrated in vacuo to a volume of ~1.25 L, 500 mL heptane
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Type
|
CUSTOM
|
Details
|
Once a thick yellow suspension formed at 50° C.
|
Type
|
TEMPERATURE
|
Details
|
it was cooled to ~10° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The collected solids were washed with ~150 mL heptane
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at ~40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |